molecular formula C9H10N2 B13024049 n-Methyl-1h-indol-3-amine

n-Methyl-1h-indol-3-amine

Cat. No.: B13024049
M. Wt: 146.19 g/mol
InChI Key: XORXMCSFLQONPF-UHFFFAOYSA-N
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Description

n-Methyl-1h-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various alkaloids . This compound, specifically, has a methyl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives, including n-Methyl-1h-indol-3-amine, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include a methylated phenylhydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods

In industrial settings, the synthesis of indole derivatives often involves multi-step processes with optimized reaction conditions to maximize yield and purity. Catalysts such as methanesulfonic acid (MsOH) are commonly used to facilitate the Fischer indole synthesis . The reaction is typically carried out under reflux in methanol to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1h-indol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

n-Methyl-1h-indol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-1h-indol-3-amine involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to interact with enzymes and proteins through hydrogen bonding and other interactions . These interactions can inhibit the activity of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of n-Methyl-1h-indol-3-amine, known for its wide range of biological activities.

    1-Methylindole: A similar compound with a methyl group attached to the nitrogen atom, but without the additional amine group.

    3-Methylindole: A compound with a methyl group attached to the carbon atom at the 3-position of the indole ring.

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group attached to the indole ring. This unique structure can influence its chemical reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-3-amine

InChI

InChI=1S/C9H10N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,10-11H,1H3

InChI Key

XORXMCSFLQONPF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CNC2=CC=CC=C21

Origin of Product

United States

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